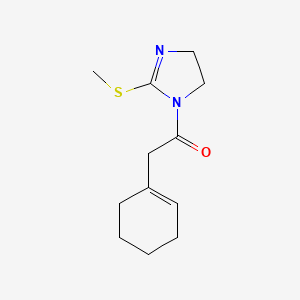
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone varies depending on its application. In medicinal chemistry, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. In biochemistry, it has been found to act as a fluorescent probe for the detection of certain biomolecules. In materials science, it has been investigated for its ability to act as a building block for the synthesis of novel materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its application. In medicinal chemistry, it has been shown to inhibit cancer cell proliferation. In biochemistry, it has been found to bind to certain biomolecules and act as a fluorescent probe. In materials science, it has been investigated for its potential to form novel materials with unique properties.
実験室実験の利点と制限
The advantages of using 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone in lab experiments include its mild synthesis conditions, its ability to inhibit certain enzymes, and its potential as a building block for the synthesis of novel materials. The limitations include its limited solubility in certain solvents and its potential toxicity.
将来の方向性
There are several future directions for the study of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone. In medicinal chemistry, further studies are needed to determine its efficacy as a drug candidate for the treatment of cancer and other diseases. In biochemistry, further studies are needed to explore its potential as a fluorescent probe for the detection of certain biomolecules. In materials science, further studies are needed to investigate its potential as a building block for the synthesis of novel materials with unique properties.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound.
合成法
The synthesis method of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone involves the reaction of 2-aminoindazole with 2-methylsulfanyl-4,5-dihydroimidazole-1-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
科学的研究の応用
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. In biochemistry, it has been studied for its ability to inhibit certain enzymes and its potential as a fluorescent probe. In materials science, it has been explored for its potential as a building block for the synthesis of novel materials.
特性
IUPAC Name |
2-indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-19-13-14-6-7-16(13)12(18)9-17-11-5-3-2-4-10(11)8-15-17/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUCQCDFQHULLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)CN2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
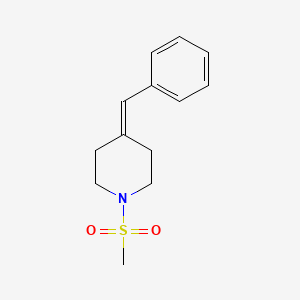
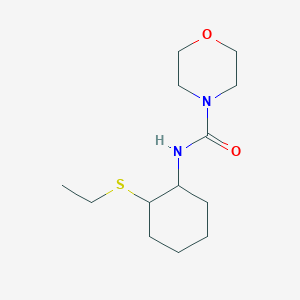
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
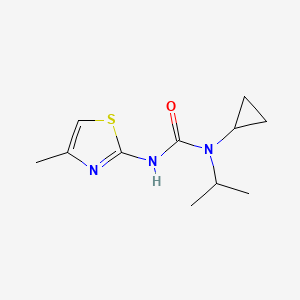
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
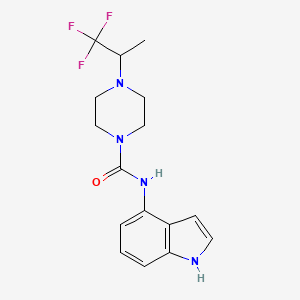
![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)
